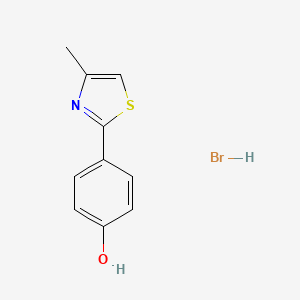

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide

Description

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSROIZJLXYMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 4-(4-methylthiazol-2-yl)phenol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. This guide focuses on a specific, yet significant, member of this family: 4-(4-methylthiazol-2-yl)phenol, presented here as its hydrobromide salt. The strategic combination of a phenol and a methyl-substituted thiazole ring suggests a rich potential for biological activity, meriting a detailed exploration of its chemical architecture. This document serves as a comprehensive technical resource, elucidating the synthesis, structural characteristics, and potential therapeutic relevance of this compound, grounded in established chemical principles and supported by relevant literature.

Introduction to 4-(4-methylthiazol-2-yl)phenol Hydrobromide

4-(4-methylthiazol-2-yl)phenol hydrobromide is a heterocyclic compound featuring a phenol ring attached to a 4-methylthiazole ring at the 2-position. The hydrobromide salt form enhances its crystallinity and solubility in aqueous media, which is often advantageous for pharmaceutical development and in vitro biological screening. While specific research on this exact hydrobromide salt is not extensively published, the structural motifs it contains are well-represented in compounds with notable biological activities, including anti-inflammatory and antihistaminic effects.[1][2][3] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the thiazole ring provides a rich electronic environment with nitrogen and sulfur heteroatoms capable of coordinating with biological targets. The methyl group at the 4-position of the thiazole ring can influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with specific receptors or enzymes.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(4-methylthiazol-2-yl)phenol hydrobromide consists of the protonated form of the parent molecule, 4-(4-methylthiazol-2-yl)phenol, with a bromide counter-ion. Protonation likely occurs at the nitrogen atom of the thiazole ring, enhancing the molecule's polarity.

Molecular Formula: C₁₀H₁₀BrNOS

Molecular Weight: 272.16 g/mol

IUPAC Name: 4-(4-methyl-1,3-thiazol-2-yl)phenol; hydrobromide

CAS Number (for free base): 138330-01-5

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNOS | Calculated |

| Molecular Weight | 272.16 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | General knowledge of salts |

| Solubility | Expected to have increased aqueous solubility compared to the free base | General knowledge of salts |

Synthesis Methodology

The synthesis of 4-(4-methylthiazol-2-yl)phenol hydrobromide can be approached through a well-established pathway in heterocyclic chemistry: the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for 4-(4-methylthiazol-2-yl)phenol hydrobromide.

Part 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (α-Haloketone Precursor)

The synthesis of the key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves the α-bromination of 4-hydroxyacetophenone. This reaction is a standard electrophilic substitution at the α-carbon of a ketone.

Experimental Protocol:

-

Dissolution: Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water to remove any remaining acid, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-bromo-1-(4-hydroxyphenyl)ethanone as a crystalline solid.

Part 2: Hantzsch Thiazole Synthesis of 4-(4-methylthiazol-2-yl)phenol

The core thiazole ring is constructed via the Hantzsch synthesis by reacting the α-bromoketone with thioacetamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in a suitable solvent, typically ethanol or a similar protic solvent.

-

Condensation: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 4-(4-methylthiazol-2-yl)phenol, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure. If the product precipitates as the hydrobromide salt (due to the formation of HBr as a byproduct), it can be collected by filtration. To obtain the free base, the reaction mixture can be neutralized with a weak base, such as sodium bicarbonate solution, before extraction with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-(4-methylthiazol-2-yl)phenol.

Part 3: Formation of the Hydrobromide Salt

The final step involves the conversion of the free base to its hydrobromide salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-(4-methylthiazol-2-yl)phenol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or isopropanol) dropwise to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 4-(4-methylthiazol-2-yl)phenol hydrobromide.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, typically in the range of δ 6.8-7.8 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The thiazole ring proton will appear as a singlet, and the methyl group protons on the thiazole ring will also be a singlet, likely in the range of δ 2.3-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenol and thiazole rings. The carbon bearing the hydroxyl group will be in the δ 155-160 ppm region. The carbons of the thiazole ring will have distinct chemical shifts, with the C2 carbon (attached to the phenol) being the most downfield. The methyl carbon will appear at a high field, typically around δ 15-20 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H stretch: If protonation occurs on the thiazole nitrogen, a broad band may appear in the 2400-3200 cm⁻¹ region, characteristic of an amine salt.

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the thiazole and aromatic rings.

-

C-O stretch: A band around 1200-1250 cm⁻¹ for the phenolic C-O bond.

-

C-S stretch: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 191. In the case of the hydrobromide salt, depending on the ionization technique, the spectrum might show the peak for the protonated free base [M+H]⁺ at m/z 192, along with signals corresponding to the isotopic pattern of bromine.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. This technique would confirm the site of protonation and detail the hydrogen bonding network involving the phenolic hydroxyl group, the protonated thiazole, and the bromide counter-ion. While no crystal structure for the title compound has been reported, studies on similar thiazolium bromide salts have confirmed the planarity of the thiazole ring and have detailed the intermolecular interactions.[1]

Potential Biological Activity and Mechanism of Action

While specific biological data for 4-(4-methylthiazol-2-yl)phenol hydrobromide is limited, the structural components suggest potential therapeutic applications, particularly as an anti-inflammatory or antihistaminic agent.

Anti-inflammatory Potential

Many phenol-containing compounds exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5][6] The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant effects that can mitigate inflammation. The thiazole moiety is also found in numerous compounds with demonstrated anti-inflammatory activity. The potential mechanism of action could involve the inhibition of pro-inflammatory cytokine production or the modulation of signaling pathways involved in inflammation.

Caption: Potential mechanism of anti-inflammatory action via inhibition of COX and LOX pathways.

Antihistaminic Potential

Thiazole derivatives are known to act as histamine H1 receptor antagonists.[1][7] The general structure of many H1 antihistamines includes two aromatic rings connected by a flexible chain to a basic nitrogen atom. In 4-(4-methylthiazol-2-yl)phenol, the thiazole and phenol rings could mimic the aromatic moieties, and the protonated thiazole nitrogen could serve as the cationic center that interacts with the H1 receptor. The mechanism would involve competitive binding to the H1 receptor, preventing histamine from binding and eliciting an allergic response.

Conclusion

4-(4-methylthiazol-2-yl)phenol hydrobromide is a compound of significant interest due to its structural relationship to a broad class of biologically active molecules. This guide has outlined its logical synthesis via the Hantzsch thiazole synthesis, provided a predictive analysis of its structural and spectroscopic characteristics, and discussed its potential as an anti-inflammatory or antihistaminic agent based on established structure-activity relationships. While a lack of specific experimental data for this compound necessitates a predictive approach, this guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising molecule. Future work should focus on the detailed synthesis and purification of the compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, in vitro and in vivo biological evaluations are warranted to explore its therapeutic potential.

References

-

Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(10), 1629–1638. [Link]

-

Geronikaki, A., et al. (2004). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Quantitative Structure-Activity Relationships, 23(5), 347-354. [Link]

-

Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137332. [Link]

-

Gomtsyan, A. (2012). Histamine H1 Antagonists. In Comprehensive Medicinal Chemistry II (pp. 353-391). Elsevier. [Link]

-

PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Martel, S., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659. [Link]

-

Khan, I., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Phytomedicine, 111, 154658. [Link]

-

Rani, P., et al. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 99, 103828. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide molecular weight and formula

Physicochemical Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

The compound 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide represents a critical salt form of the thiazole-based pharmacophore 4-(4-methyl-1,3-thiazol-2-yl)phenol (CAS 138330-01-5). Thiazole scaffolds are "privileged structures" in medicinal chemistry, appearing in therapeutics ranging from antineoplastics (e.g., dasatinib) to antimicrobials.

This technical guide provides a definitive reference for the hydrobromide salt form (

Molecular Identity & Stoichiometry

Chemical Nomenclature

-

IUPAC Name: this compound

-

Parent Compound CAS: 138330-01-5 (Free Base)

-

Salt Form: Hydrobromide (1:1 stoichiometry assumed for standard salt formation)

Formula and Weight Calculation

The molecular weight is derived from standard IUPAC atomic weights.[1] The hydrobromide salt is formed by the protonation of the thiazole nitrogen, the most basic site (

| Component | Molecular Formula | Calculation ( g/mol ) | Exact Mass (Monoisotopic) |

| Free Base | |||

| Hydrobromic Acid | |||

| Target Salt |

Structural Visualization

The following diagram illustrates the hierarchical composition of the salt, highlighting the protonation site at the thiazole nitrogen.

Figure 1: Structural breakdown of the target compound. The HBr interacts with the basic nitrogen (N3) of the thiazole ring.

Synthetic Pathway: The Hantzsch Protocol

The most robust method for synthesizing 4-(4-methyl-1,3-thiazol-2-yl)phenol is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an

Reaction Logic

-

Reagents: 4-Hydroxythiobenzamide (provides the C2-N-C=S fragment) and Chloroacetone (provides the C4-C5 backbone).

-

Mechanism: The sulfur atom of the thioamide attacks the

-carbon of the chloroacetone ( -

Salt Formation: The resulting free base is treated with HBr to generate the crystalline salt.

Step-by-Step Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Step 1: Synthesis of the Free Base

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-hydroxythiobenzamide in 20 mL of absolute ethanol.

-

Addition: Add 11.0 mmol (1.1 eq) of chloroacetone dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).-

Checkpoint: The disappearance of the thioamide spot indicates completion.

-

-

Isolation: Cool the mixture to

. The hydrochloride salt (from chloroacetone) or the free base may precipitate. Neutralize with saturated -

Purification: Recrystallize from Ethanol/Water to obtain pure 4-(4-methyl-1,3-thiazol-2-yl)phenol.

Step 2: Conversion to Hydrobromide Salt

-

Solubilization: Dissolve the purified free base (1.0 g) in a minimal amount of hot isopropanol or ethanol.

-

Acidification: Slowly add a stoichiometric equivalent (1.05 eq) of 48% aqueous Hydrobromic Acid (HBr) .

-

Crystallization: Allow the solution to cool slowly to room temperature, then to

. The hydrobromide salt will crystallize out. -

Drying: Filter the crystals and dry under vacuum over

to remove trace moisture.

Synthetic Workflow Diagram

Figure 2: Hantzsch synthesis pathway converting precursors to the final hydrobromide salt.

Physicochemical & Analytical Profiling

To validate the synthesis, the following analytical signatures should be confirmed.

Expected NMR Shifts (DMSO- )

-

Phenol Protons: Aromatic doublets at

ppm and -

Thiazole Proton: Singlet at

ppm (C5-H). -

Methyl Group: Singlet at

ppm. -

Phenolic -OH: Broad singlet at

ppm (exchangeable with -

Salt Effect: In the HBr salt, the thiazole C5-H and methyl protons may show a slight downfield shift due to the deshielding effect of the protonated nitrogen.

Solubility Profile

-

Free Base: Low solubility in water; soluble in DMSO, Methanol, Ethanol.

-

HBr Salt: Significantly improved aqueous solubility, making it suitable for biological assays requiring aqueous buffers (PBS).

Applications in Drug Discovery

The 4-(4-methyl-1,3-thiazol-2-yl)phenol scaffold is a versatile pharmacophore.

-

Kinase Inhibition: The thiazole nitrogen and phenol hydroxyl group can form a "hinge-binding" motif, mimicking the adenine ring of ATP in kinase active sites.

-

Antioxidant Activity: Phenolic thiazoles act as radical scavengers. The electron-rich thiazole ring stabilizes the phenoxy radical formed during antioxidant activity.

-

Estrogen Receptor Modulation: The structural similarity to diethylstilbestrol (DES) fragments allows for potential Selective Estrogen Receptor Modulator (SERM) activity.

References

-

Hantzsch Synthesis Mechanism: Hantzsch, A. (1887).[2][3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Parent Compound Data: ChemicalBook. (2025). 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL Properties and CAS 138330-01-5.[4][5][6]

- Thiazole Bioactivity: Kou, X., et al. (2020). "Thiazole derivatives as versatile scaffolds in drug discovery". European Journal of Medicinal Chemistry.

-

Molecular Weight Calculation: National Center for Biotechnology Information (NCBI). PubChem Periodic Table of Elements.

(Note: The HBr salt is a derivative form; specific physical constants for the salt should be determined experimentally using the protocols above, as they depend on the crystallization polymorph.)

Sources

- 1. Phenol, 4-ethyl-2-methyl- (CAS 2219-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. synarchive.com [synarchive.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 138330-01-5 CAS MSDS (4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL | 138330-01-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

Structure-activity relationship (SAR) of 4-(thiazol-2-yl)phenol analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Thiazol-2-yl)phenol Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in over 18 FDA-approved drugs, spanning therapeutic areas from oncology (Dasatinib) to antiviral treatments (Ritonavir).[1]

Within this broad class of compounds, the 4-(thiazol-2-yl)phenol motif has emerged as a particularly fruitful starting point for drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, moving beyond a simple recitation of data to explain the causal links between molecular architecture and biological function. We will explore the synthetic strategies, delve into the nuanced effects of substituent modifications on various biological targets, and provide actionable experimental protocols for researchers in the field.

The Core Moiety: Deconstructing the 4-(Thiazol-2-yl)phenol Scaffold

The foundational structure consists of a phenol ring directly linked at its fourth position to the second position of a thiazole ring. This arrangement creates three primary zones for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity.

-

Zone A (Phenolic Ring): The hydroxyl group is a critical feature, often acting as a hydrogen bond donor or a protonatable group, essential for interacting with biological targets. The aromatic ring itself can be substituted to alter electronics and sterics.

-

Zone B (Thiazole Ring): Positions 4 and 5 of the thiazole ring are common sites for substitution. These modifications can influence the molecule's shape, solubility, and interaction with hydrophobic pockets in target proteins.

-

Zone C (The Linkage): While the core is a direct phenyl-thiazole bond, bioisosteric replacement or the introduction of linkers (e.g., hydrazone, amine) can profoundly alter the molecule's conformational flexibility and activity profile.

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-(4-phenylthiazol-2-yl)phenol

This protocol is a representative example based on established methodologies.

-

Reagent Preparation: Dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition: To the stirred solution, add 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent).

-

Reaction: Reflux the mixture for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid, which is the hydrobromide salt of the product, is filtered.

-

Neutralization: The collected solid is suspended in water and neutralized with a mild base (e.g., sodium bicarbonate solution) until a pH of ~7-8 is reached.

-

Purification: The resulting crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-(4-phenylthiazol-2-yl)phenol. [2]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-(thiazol-2-yl)phenol analogs is exquisitely sensitive to their substitution patterns. The following sections synthesize findings across several key therapeutic targets.

Anticancer Activity

The 4-(thiazol-2-yl)phenol scaffold has shown significant promise as an antiproliferative agent against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer. [3]

-

The Phenolic Hydroxyl Group: This group is often crucial for activity. For instance, in a series of 2-(benzylidene-hydrazinyl)-thiazole derivatives, compounds with a dihydroxy substitution on the phenolic ring (catechol-like) demonstrated potent antioxidant and cytotoxic activities. [4]Its ability to form hydrogen bonds with key residues in enzyme active sites (e.g., kinases, VEGFR-2) is a primary driver of its importance.

-

Substituents on the Phenol Ring:

-

Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -Cl, -Br) on the phenol ring can enhance cytotoxic activity. One study found that a derivative with a chloro group at the para-position of the benzylidene moiety (compound 4c ) was the most active in the series against MCF-7 and HepG2 cells, with IC50 values of 2.57 µM and 7.26 µM, respectively. [3]This may be due to increased cell permeability or altered electronic interactions with the target.

-

Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH3) can be position-dependent and may not always lead to an increase in potency compared to potent EWGs.

-

-

Substituents on the Thiazole Ring:

-

Position 4: Substitution at this position with aryl groups (e.g., phenyl, bromophenyl) is a common strategy. A 4-(4-bromophenyl) group on the thiazole ring has been shown to confer good anticancer potential against the MCF-7 cell line. [2]These bulky groups can engage in hydrophobic or π-stacking interactions within the target's binding site.

-

Caption: Key SAR insights for anticancer activity.

Enzyme Inhibition

This class of compounds has demonstrated potent inhibitory activity against several enzymes implicated in human disease.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. [5]

-

SAR Insights: A novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, was found to be a highly potent tyrosinase inhibitor with an IC50 value of 29.71 µM. [5]This activity was 2.4 times higher than that of the standard inhibitor kojic acid. The presence of two thiazole units appears to be a key factor for this enhanced activity, potentially allowing for more extensive interactions with the enzyme's active site. [5]The phenolic -OH group is also critical, likely chelating the copper ions in the tyrosinase active site. Other analogs built on a thiazol-4(5H)-one scaffold have also shown potent inhibition, with the most active compound exhibiting an IC50 of 0.4 µM, 26 times more potent than kojic acid. [6]

Cholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE) is a primary strategy for managing Alzheimer's disease. [7]

-

SAR Insights: Thiazolylhydrazone derivatives have been designed as AChE inhibitors. SAR studies revealed that substitution on the phenyl ring of the hydrazone moiety significantly impacts activity. Compounds with electron-withdrawing groups, such as 2,4-dichlorophenyl (2i ), showed the most potent AChE inhibition with an IC50 value of 0.028 µM, comparable to the drug donepezil. [8]In contrast, bulky or electron-donating groups at the same position tended to decrease activity. This suggests a specific fit within the AChE active site where EWGs are favored. [8]

Data Summary: Biological Activity of Selected Analogs

| Compound Class | Substituents | Target/Cell Line | IC50 Value (µM) | Reference |

| Thiazole-hydrazone | R = 4-Chloro (on benzylidene) | MCF-7 (Breast Cancer) | 2.57 | [3] |

| Thiazole-hydrazone | R = 4-Chloro (on benzylidene) | HepG2 (Liver Cancer) | 7.26 | [3] |

| Thiazole-hydrazone | R = 4-Bromo (on benzylidene) | MCF-7 (Breast Cancer) | 31.5 | [3] |

| Bis-thiazole | 4-[bis(thiazol-2-ylamino)methyl]phenol | Mushroom Tyrosinase | 29.71 | [5] |

| Thiazol-4(5H)-one | (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one | Mushroom Tyrosinase | 0.4 | [6] |

| Thiazolylhydrazone | R = 2,4-Dichlorophenyl | Acetylcholinesterase (AChE) | 0.028 | [8] |

| Thiazolylhydrazone | R = 4-Nitrophenyl | Acetylcholinesterase (AChE) | 0.040 | [8] |

Key Assay Methodology: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential.

Protocol: In Vitro Cytotoxicity via MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 4-(thiazol-2-yl)phenol analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [3]

Conclusion and Future Perspectives

The 4-(thiazol-2-yl)phenol scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide underscore several key principles:

-

The phenolic hydroxyl group is a frequent pharmacophoric feature, critical for interactions with targets like kinases and metalloenzymes.

-

The electronic properties of substituents on the phenolic ring provide a powerful tool for tuning activity, with electron-withdrawing groups often enhancing anticancer potency.

-

Aryl substitutions at the C4 position of the thiazole ring can effectively probe hydrophobic pockets and improve binding affinity.

Future research should focus on multi-objective optimization. While potency against a specific target is crucial, the development of successful drug candidates requires parallel optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Exploring bioisosteric replacements for the phenol group to improve metabolic stability or introducing functionalities that enhance water solubility without compromising activity are promising avenues for advancing these potent scaffolds from discovery to clinical application.

References

-

Scheme 1. Synthesis of 4-(thiazol-2-yldiazenyl)phenol L 1 and... ResearchGate. Available at: [Link]

-

Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (PMC). Available at: [Link]

-

4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI. Available at: [Link]

-

Synthesis of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarine. ResearchGate. Available at: [Link]

-

Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. Available at: [Link]

-

Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Available at: [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. PubMed. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aryl-4-Methylthiazoles

Introduction: Accelerating Thiazole Synthesis for Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The traditional Hantzsch thiazole synthesis, while foundational, often requires long reaction times and can lead to the formation of unwanted byproducts.[1][3] In the fast-paced environment of drug discovery and development, such inefficiencies can create significant bottlenecks.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity.[2][4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-aryl-4-methylthiazoles using microwave irradiation, tailored for researchers, scientists, and professionals in drug development. We will delve into the underlying principles, provide a step-by-step guide, and discuss the critical parameters for successful synthesis.

Reaction Mechanism and the Role of Microwave Irradiation

The microwave-assisted synthesis of 2-aryl-4-methylthiazoles follows the fundamental principles of the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of a thioamide with an α-haloketone. In this specific application, an aryl thioamide reacts with chloroacetone to yield the desired 2-aryl-4-methylthiazole.

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon of the α-haloketone (chloroacetone).

-

Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring intermediate.

-

Dehydration: The intermediate subsequently undergoes dehydration to form the stable aromatic thiazole ring.

Microwave irradiation significantly accelerates this process through efficient and uniform heating of the reaction mixture.[2] Polar molecules, such as the reactants and any polar solvent used, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat, leading to a dramatic increase in the reaction rate. This targeted heating minimizes the formation of side products often seen with conventional heating methods.[1][3]

Caption: The Hantzsch reaction mechanism for thiazole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the microwave-assisted synthesis of 2-aryl-4-methylthiazoles. The reaction can often be performed under solvent-free or catalyst-free conditions, highlighting the efficiency and green nature of this method.[6][8]

Materials and Equipment

-

Reactants:

-

Substituted aryl thioamide (1.0 mmol)

-

Chloroacetone (1.1 mmol)

-

-

Equipment:

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (if necessary)

-

Reaction Workflow

Caption: Experimental workflow for microwave-assisted thiazole synthesis.

Detailed Procedure

-

Preparation: In a 10 mL microwave reaction vial, combine the aryl thioamide (1.0 mmol) and chloroacetone (1.1 mmol). If a solvent is used, add 2-3 mL. Add a magnetic stir bar.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120°C) for 5-15 minutes.[2] The power should be adjusted to maintain the target temperature. Reaction progress can be monitored by TLC.[10]

-

Workup: After the reaction is complete, cool the vial to room temperature. If the reaction was performed neat, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash with a saturated solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Results and Discussion: Efficiency and Versatility

The microwave-assisted approach consistently delivers high yields of 2-aryl-4-methylthiazoles in remarkably short reaction times compared to conventional heating methods.[2][5] The table below summarizes typical results for the synthesis of various 2-aryl-4-methylthiazoles.

| Aryl Substituent | Reaction Time (min) | Yield (%) | Conventional Method Time (h) | Conventional Method Yield (%) |

| Phenyl | 10 | 92 | 8 | 75 |

| 4-Chlorophenyl | 8 | 95 | 10 | 78 |

| 4-Methoxyphenyl | 12 | 89 | 12 | 70 |

| 4-Nitrophenyl | 15 | 85 | 14 | 65 |

Data compiled from representative literature values.[2][7]

The significant reduction in reaction time, from hours to minutes, is a key advantage of this methodology.[11] Furthermore, the yields are consistently higher, which can be attributed to the reduced formation of byproducts under the controlled and rapid heating conditions of the microwave reactor.[4] This method is also highly versatile and can be applied to a wide range of substituted aryl thioamides, making it a valuable tool for generating libraries of thiazole derivatives for drug screening.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure proper sealing of the microwave vial to prevent loss of volatile reactants. |

| Decomposition of product. | Decrease reaction temperature or time. Consider using a less polar solvent. | |

| Formation of Byproducts | Reaction temperature is too high. | Lower the reaction temperature. |

| Impure starting materials. | Purify starting materials before use. | |

| Reaction Not Starting | Insufficient heating. | Ensure the reaction mixture contains a polar component to absorb microwave energy. A small amount of a polar solvent can be added. |

Conclusion

The microwave-assisted synthesis of 2-aryl-4-methylthiazoles represents a significant advancement over traditional synthetic methods. It is an environmentally friendly, rapid, and high-yielding protocol that is well-suited for the demands of modern chemical research and drug development. By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and optimization of new thiazole-based therapeutic agents.

References

-

Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. (2023). Luminescence, 38(11), 1955-1967. [Link]

-

Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. (n.d.). Bentham Science. [Link]

-

A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry, 15(1). [Link]

-

A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (n.d.). Taylor & Francis. [Link]

-

A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4). [https://www.rjpbcs.com/pdf/2016_7(4)/[12].pdf]([Link]12].pdf)

-

Straightforward microwave-assisted synthesis of 2-thiazolines using Lawesson's reagent under solvent-free conditions. (n.d.). ResearchGate. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6936. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. (2012). Tetrahedron Letters, 53(38), 5144-5147. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(47), 33020-33060. [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências, 95(suppl 1). [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(1), 103. [Link]

-

New methods for the rapid synthesis of thiazoles. (2021). University of Sussex. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry, 17, 1729-1819. [Link]

-

Microwave Assisted Synthesis of Thiazole via Acetophenones. (n.d.). ResearchGate. [Link]

-

Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation. (n.d.). ResearchGate. [Link]

-

Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. (2011). Asian Journal of Chemistry, 23(10), 4560-4562. [Link]

-

ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (n.d.). ResearchGate. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS, 8(2). [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). ResearchGate. [Link]

-

Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. (2016). Journal of Chemical Research, 40(2), 67-72. [Link]

-

(PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. (2008). Letters in Organic Chemistry, 5(5), 349-352. [Link]

-

Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. (n.d.). ResearchGate. [Link]

-

Microwave-Assisted Thioamide Synthesis: Research Guide & Papers. (n.d.). PapersFlow. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. asianpubs.org [asianpubs.org]

- 12. papersflow.ai [papersflow.ai]

Application Note & Protocol: Cytotoxicity Screening of 4-(4-Methyl-1,3-thiazol-2-yl)phenol on MCF-7 Cells

Introduction: The Rationale for Screening Thiazole Derivatives Against Estrogen Receptor-Positive Breast Cancer

Breast cancer remains a leading cause of cancer-related mortality in women globally. A significant subtype is estrogen receptor-positive (ER+) breast cancer, for which the MCF-7 cell line serves as a principal in vitro model.[1][2] These cells retain key characteristics of differentiated mammary epithelium, including the expression of estrogen receptors, making them an invaluable tool for studying the efficacy of potential therapeutics.[3][4]

The thiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs and its diverse pharmacological activities.[5][6] Thiazole derivatives, in particular, have demonstrated promising anticancer properties by targeting various biological pathways, including the induction of apoptosis (programmed cell death), disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5][7] This inherent biological activity makes novel thiazole-containing compounds, such as 4-(4-Methyl-1,3-thiazol-2-yl)phenol, compelling candidates for anticancer drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of 4-(4-Methyl-1,3-thiazol-2-yl)phenol against the MCF-7 human breast cancer cell line. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9][10]

I. Foundational Knowledge: Understanding the Components

The Compound: 4-(4-Methyl-1,3-thiazol-2-yl)phenol

-

Structure: A phenolic compound featuring a thiazole ring substituted with a methyl group.

-

Molecular Formula: C10H9NOS[11]

-

Molecular Weight: 191.25 g/mol [11]

-

Rationale for Investigation: Phenolic and thiazole moieties are independently recognized for their biological activities, including antioxidant and anticancer effects.[13][14] Their combination in a single molecule presents a rational starting point for identifying novel cytotoxic agents. The nitrogen atom in the thiazole ring is capable of forming hydrogen bonds with target proteins, a key interaction for biological activity.[5]

The Cell Line: MCF-7

-

Origin: Derived from a pleural effusion of a 69-year-old female with metastatic breast adenocarcinoma.[1][3]

-

Morphology: Adherent, epithelial-like cells.[3]

-

Key Characteristics:

II. Experimental Design & Workflow

The overall workflow for the cytotoxicity screening is depicted below. This process begins with the routine culture of MCF-7 cells, followed by seeding for the assay, treatment with the test compound, and finally, assessment of cell viability.

Caption: Experimental workflow for cytotoxicity screening.

III. Detailed Protocols

A. Materials and Reagents

| Reagent | Recommended Supplier | Purpose |

| MCF-7 Cell Line (e.g., ATCC HTB-22) | ATCC | In vitro model for ER+ breast cancer. |

| Eagle's Minimum Essential Medium (EMEM) | Gibco/Thermo Fisher | Basal cell culture medium. |

| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Provides essential growth factors. |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco/Thermo Fisher | Prevents bacterial contamination. |

| 0.01 mg/mL Human Recombinant Insulin | Sigma-Aldrich | Important supplement for MCF-7 cell growth. |

| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher | Cell detachment for subculturing. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher | Washing cells. |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | Solvent for test compound and formazan crystals. |

| 4-(4-Methyl-1,3-thiazol-2-yl)phenol | Santa Cruz Biotech | Test compound. |

| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | Cell viability indicator. |

| 96-well flat-bottom cell culture plates | Corning | Assay platform. |

| T-75 Cell Culture Flasks | Corning | For routine cell culture. |

B. Protocol 1: Routine Culture of MCF-7 Cells

-

Causality: Maintaining healthy, logarithmically growing cells is paramount for reproducible results. The culture conditions provided are optimized for MCF-7 proliferation.[2][3]

-

Complete Growth Medium: Prepare by supplementing EMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Medium Renewal: Replace the culture medium every 2 to 3 days.[3]

-

Subculturing (Passaging):

-

When cells reach 70-80% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new flask containing fresh medium. A subcultivation ratio of 1:3 to 1:6 is recommended.[4][15]

-

C. Protocol 2: MTT Cytotoxicity Assay

-

Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to a dark purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Trypsinize and count the MCF-7 cells as described in Protocol 1.

-

Dilute the cell suspension in complete growth medium to a concentration of 4 x 10^4 cells/mL.

-

Seed 200 µL of the cell suspension into each well of a 96-well plate (resulting in 8,000 cells/well).[19]

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 4-(4-Methyl-1,3-thiazol-2-yl)phenol in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Controls:

-

Vehicle Control: Medium with the same final concentration of DMSO used in the treatment wells.

-

Untreated Control: Cells in complete growth medium only.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin at various concentrations).

-

Blank Control: Medium only (no cells) for background absorbance.

-

-

After the 24-hour attachment period, carefully remove the medium from the wells.

-

Add 200 µL of the medium containing the various concentrations of the test compound and controls to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[19]

-

-

MTT Addition and Formazan Solubilization:

-

After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

-

IV. Data Analysis and Interpretation

-

Calculate Percent Viability:

-

Subtract the average absorbance of the blank control from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

-

Determine the IC50 Value:

-

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%.[20]

-

Plot the percent viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to determine the IC50 value.

-

Example Data Presentation

| Concentration (µM) | % Viability (Mean ± SD) |

| Vehicle (0) | 100.0 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 91.5 ± 3.8 |

| 5 | 75.3 ± 6.2 |

| 10 | 52.1 ± 4.9 |

| 25 | 28.7 ± 3.1 |

| 50 | 11.4 ± 2.5 |

| 100 | 5.8 ± 1.9 |

| Calculated IC50 | ~10.5 µM |

V. Potential Mechanism of Action: Apoptosis in MCF-7 Cells

Should 4-(4-Methyl-1,3-thiazol-2-yl)phenol demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. A primary mechanism for anticancer compounds is the induction of apoptosis.[21][22] In MCF-7 cells, the absence of caspase-3 necessitates the activation of alternative apoptotic pathways.[16] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on effector caspases like caspase-7 to execute cell death.

Caption: Potential apoptotic pathways in MCF-7 cells.

VI. Concluding Remarks and Future Directions

This application note provides a robust framework for the initial cytotoxic evaluation of 4-(4-Methyl-1,3-thiazol-2-yl)phenol on MCF-7 cells. A positive result, indicated by a low micromolar IC50 value, should be considered a promising lead. Subsequent investigations should aim to:

-

Confirm Apoptosis: Utilize assays such as Annexin V/Propidium Iodide staining to confirm that cell death is occurring via apoptosis.[23]

-

Elucidate the Pathway: Investigate the activation of key apoptotic proteins (e.g., Caspase-7, -8, -9, PARP, Bax, Bcl-2) through Western blotting or specific activity assays.[21][24]

-

Assess Cell Cycle Effects: Perform cell cycle analysis using flow cytometry to determine if the compound induces arrest at specific checkpoints (e.g., G0/G1, G2/M).[24][25]

-

Evaluate Selectivity: Screen the compound against non-cancerous cell lines (e.g., MCF-10A) to determine its cancer-specific cytotoxicity.

By systematically applying these protocols and analytical methods, researchers can effectively screen and characterize the anticancer potential of novel thiazole derivatives, contributing to the development of next-generation cancer therapeutics.

References

- Globally, cancer is the primary cause of both mortality and morbidity. Many researchers are working to create new anticancer drugs that are less harmful and more effective. A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. The current state of thiazole-based anticancer medicines is highlighted in this review, along with recent research findings. (Source: PubMed, )

- MCF7 [MCF-7] Cell Line. (Source: Elabscience, )

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (Source: PubMed, )

- Cell line profile: MCF7. (Source: Culture Collections, )

- The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.

- Application Notes and Protocols for MCF-7 Cell Culture. (Source: Benchchem, )

- Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. (Source: PMC - NIH, )

- MCF7 - HTB-22.

- Which caspase activation pathway is involved in the apoptosis of MCF-7 cells by doxorubicin?

- Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. (Source: Pharmacognosy Journal, )

- Synthesis and Anticancer Activities of Some Thiazole Derivatives.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv

- MCF7 Cell Line.

- Reconstitution of Caspase 3 Sensitizes MCF-7 Breast Cancer Cells to Doxorubicin- and Etoposide-induced Apoptosis. (Source: AACR Journals, )

- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (Source: PMC, )

- Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Rel

- MTT Cell Proliferation Assay.

- MTT assay protocol. (Source: Abcam, )

- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (Source: Journal of Applied Pharmaceutical Science, )

- Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (Source: MDPI, )

- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (Source: Benchchem, )

- 4-(4-methyl-1,3-thiazol-2-yl)phenol | CAS 138330-01-5. (Source: SCBT, )

- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (Source: PMC, )

- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information.

- 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL. (Source: ChemicalBook, )

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI, )

Sources

- 1. MCF7 | Culture Collections [culturecollections.org.uk]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. elabscience.com [elabscience.com]

- 4. atcc.org [atcc.org]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. japsonline.com [japsonline.com]

- 11. scbt.com [scbt.com]

- 12. 4-(4-METHYL-1,3-THIAZOL-2-YL)PHENOL | 138330-01-5 [chemicalbook.com]

- 13. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MCF7 Cell Line - Creative Biogene [creative-biogene.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. journal.waocp.org [journal.waocp.org]

- 22. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision KBr Pellet Preparation for Thiazole Hydrobromide IR Spectroscopy

Executive Summary & Strategic Rationale

This guide details the protocol for preparing Potassium Bromide (KBr) pellets specifically for Thiazole Hydrobromide derivatives. While KBr is the industry standard for solid-state FTIR, it presents specific challenges for pharmaceutical salts, including hygroscopicity and ion exchange.

The "Common Ion" Advantage: A critical, often overlooked advantage in this specific workflow is the compatibility between the analyte and the matrix.

-

The Risk: When analyzing Hydrochloride (HCl) salts in KBr, halide exchange (

) frequently occurs, causing peak shifts and spectral artifacts.[1][2] -

The Solution: For Thiazole Hydrobromide , the analyte already possesses the bromide counter-ion. Using a KBr matrix eliminates the thermodynamic drive for ion exchange, ensuring the spectrum represents the true crystal form of the API (Active Pharmaceutical Ingredient) rather than a mixed-halide artifact.

Equipment & Reagents

Reagents

-

Potassium Bromide (KBr): Spectroscopic Grade (≥99.9% trace metals basis).

-

Storage: Must be stored in a desiccator or oven at 110°C.

-

-

Thiazole Hydrobromide Sample: Dry, micronized powder.

Hardware

-

Hydraulic Press: Capable of 10–15 tons pressure.

-

Evacuable Die Set: 13 mm standard (stainless steel).

-

Vacuum Pump: Essential for removing trapped air and moisture during pressing.

-

Agate Mortar & Pestle: Preferred over ceramic to minimize contamination and ensure non-porous grinding surfaces.

-

Desiccated Glove Box (Optional): Recommended if the Thiazole derivative is highly hygroscopic.

Core Protocol: The "Layered Dispersion" Method

This protocol uses a Layered Dispersion technique to minimize the time KBr is exposed to ambient moisture while ensuring particle size homogeneity.

Phase 1: Pre-Treatment (The Dry Phase)

Objective: Eliminate background water bands (

-

KBr Drying: Bake spectroscopic grade KBr at 110°C for at least 24 hours prior to use. Store in a desiccator until the exact moment of weighing.

-

Sample Drying: If the Thiazole HBr is stable, dry at 40–60°C under vacuum for 2 hours. Note: Skip if the sample is a hydrate or thermally labile.

Phase 2: Grinding (The Critical Step)

Objective: Reduce particle size to

-

Ratio Calculation: Target a 1:100 to 1:200 ratio.

-

Standard: 1.5 mg Sample : 200 mg KBr.

-

-

The "Sandwich" Load:

-

Place ~100 mg of KBr in the mortar.

-

Add 1.5 mg of Thiazole HBr on top.

-

Add the remaining ~100 mg KBr.

-

Reasoning: This prevents the sticky thiazole salt from adhering to the mortar surface immediately.

-

-

Grinding Action: Grind vigorously in a circular motion for 30–60 seconds .

-

Visual Check: The mixture should look like a fine, floury dust. If it sparkles, crystals are too large.

-

Caution: Do not grind for >2 minutes; extended friction promotes moisture absorption from the air.

-

Phase 3: Pressing (The Fusion Phase)

Objective: Sinter the KBr particles into a transparent lattice.

-

Assembly: Assemble the die set. Pour the powder into the cylinder and level it by tapping the side.

-

Vacuum (Crucial): Connect the vacuum pump to the die. Evacuate for 2 minutes before applying pressure.

-

Compression:

Self-Validating Quality Control

Before running the spectrum, validate the pellet using these criteria:

| Feature | Observation | Diagnosis | Action |

| Transparency | Glass-like, text readable through it | Pass | Proceed to analysis. |

| Cloudiness | Milky white throughout | Fail (Moisture or Air) | Re-dry KBr; increase vacuum time. |

| White Spots | Distinct white specks | Fail (Bad Grinding) | Re-grind sample; ensure |

| Opacity | Dark/Opaque | Fail (Too thick/conc.) | Reduce sample amount (use 0.5 mg). |

Spectral Validation (The "Thiazole Check")

-

Baseline: Should be flat and high (>80% T). A sloping baseline (low T at 4000 cm⁻¹, high at 400 cm⁻¹) indicates scattering (particle size too large).

-

Water Bands: Check 3450 cm⁻¹ (broad OH). If absorbance > 0.1, the KBr was wet.

-

Thiazole Markers:

-

C=N Stretch: Sharp band ~1480–1550 cm⁻¹.

-

Amine Salt (N-H+): Broad, multiple bands 2500–3000 cm⁻¹.

-

Visualized Workflows

Figure 1: Preparation Workflow

This diagram outlines the critical path for minimizing moisture exposure.[1]

Caption: Optimized workflow emphasizing moisture control and vacuum steps.

Figure 2: Troubleshooting Logic

Decision tree for correcting spectral artifacts.

Caption: Logic flow for diagnosing common KBr pellet spectral failures.

References

-

Specac Ltd. (2023). Infographic: Top Tips for Making KBr Pellets for FT-IR. Retrieved from [Link]

-

Shimadzu Corporation. (2020). KBr Pellet Method: Measurement of Hydrochloride Salts. Application News A370. Retrieved from [Link]

-

Kintek Solution. (2026). Master Solid Sample Analysis: Key Steps in Preparing a KBr Pellet. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Thiazole Infrared Spectrum. NIST Standard Reference Database.[7] Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-(4-methyl-1,3-thiazol-2-yl)phenol via Hantzsch Thiazole Synthesis

Abstract

This document provides an in-depth technical guide for the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)phenol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The protocol details the classic Hantzsch thiazole synthesis, reacting 4-hydroxythiobenzamide with chloroacetone. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough examination of the underlying reaction mechanism, purification strategies, and characterization techniques. By explaining the causality behind experimental choices, this note serves as a practical and educational resource for synthesizing substituted thiazole derivatives.

Introduction and Scientific Rationale

Thiazole rings are considered "privileged structures" in medicinal chemistry, appearing as a core scaffold in numerous FDA-approved drugs and biologically active compounds.[1] Their prevalence is due to their ability to act as bioisosteres for other functional groups and engage in a variety of non-covalent interactions with biological targets. The specific target of this guide, 4-(4-methyl-1,3-thiazol-2-yl)phenol, combines the thiazole moiety with a phenol group, making it a key intermediate for developing novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.

The chosen synthetic route is the Hantzsch thiazole synthesis, a robust and high-yielding reaction first described in the late 19th century.[2] This condensation reaction between an α-haloketone and a thioamide remains one of the most reliable and straightforward methods for constructing the thiazole ring.[3][4] Our protocol employs 4-hydroxythiobenzamide and chloroacetone as the primary reactants. The selection of this method is based on its efficiency, the ready availability of starting materials, and the formation of a stable, aromatic product, which serves as a powerful thermodynamic driving force for the reaction.[5]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the sulfur atom of the 4-hydroxythiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride leaving group in a classic S N 2 reaction to form an S-alkylated intermediate.[4][5]

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.[3]

-

Dehydration and Aromatization: The final step is a dehydration reaction. The hydroxyl group on the newly formed ring is eliminated as a water molecule, leading to the formation of a double bond within the ring. This results in the creation of the stable, aromatic 4-(4-methyl-1,3-thiazol-2-yl)phenol product.[1][5]

Caption: The mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS Number | Supplier & Grade | Quantity |

| 4-Hydroxythiobenzamide | C₇H₇NOS | 153.20 | 25984-63-8 | Reagent Grade | 1.53 g (10.0 mmol) |

| Chloroacetone | C₃H₅ClO | 92.52 | 78-95-5 | Reagent Grade | 1.02 g (11.0 mmol) |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ACS Grade | 50 mL |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | ~30 mL |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | As needed |

| Equipment | |||||

| 100 mL Round-bottom flask | 1 | ||||

| Reflux Condenser | 1 | ||||

| Magnetic Stirrer/Hot Plate | 1 | ||||

| Buchner Funnel and Flask | 1 set | ||||

| TLC Plates (Silica gel 60 F₂₅₄) | As needed |

Synthetic Procedure

Caption: Experimental workflow for the synthesis of 4-(4-methyl-1,3-thiazol-2-yl)phenol.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10.0 mmol) of 4-hydroxythiobenzamide in 40 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.

-

Reagent Addition: To the stirred solution, add 1.02 g (0.85 mL, 11.0 mmol) of chloroacetone dropwise over 5 minutes. Note: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

-

Monitoring: Allow the reaction to proceed for 3-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the starting material (4-hydroxythiobenzamide) indicates the reaction is nearing completion.

-

Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate, likely the hydrochloride salt of the product, may form. Pour the cooled reaction mixture into a beaker containing 100 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the mixture is neutral (pH ~7-8). This step neutralizes the HCl byproduct and precipitates the free phenol product.[3][5]

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

-

Drying: Transfer the crude product to a watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Transfer the dry crude solid to a 100 mL Erlenmeyer flask.

-